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Abstract
9-Methylhypoxanthine, a methylated purine derivative, holds significance in various

biochemical and pharmacological contexts. Understanding its precise molecular structure is

paramount for elucidating its biological functions, metabolic fate, and potential as a therapeutic

agent or a biomarker. This technical guide provides a multi-faceted exploration of the structure

of 9-Methylhypoxanthine, integrating foundational chemical principles with advanced

spectroscopic and computational analyses. We delve into its core chemical identity, tautomeric

forms, and the experimental data that underpin our understanding of its three-dimensional

architecture. Furthermore, this guide outlines a common synthetic approach and discusses the

biological implications of its structure, offering a comprehensive resource for professionals in

the life sciences.

Core Molecular Structure and Identification
9-Methylhypoxanthine is fundamentally a purine base, structurally derived from hypoxanthine

through the addition of a methyl group at the ninth nitrogen atom of the purine ring. This

methylation significantly influences its chemical properties and biological interactions.

The core structure consists of a pyrimidine ring fused to an imidazole ring, the characteristic

scaffold of purines. The systematic IUPAC name for this compound is 9-methyl-1,9-dihydro-6H-

purin-6-one.[1] Its chemical identity is unequivocally defined by the following key identifiers:
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Identifier Value Source

Chemical Formula C₆H₆N₄O [1]

Molecular Weight 150.14 g/mol [1]

CAS Number 875-31-0 [1]

IUPAC Name
9-methyl-1,9-dihydro-6H-purin-

6-one
[1]

InChI

1S/C6H6N4O/c1-10-3-9-4-

5(10)7-2-8-6(4)11/h2-3H,1H3,

(H,7,8,11)

[1]

SMILES Cn1cnc2c1ncnc2O [1]

The presence of the methyl group at the N9 position prevents the attachment of a ribose sugar

at this site, distinguishing it from the nucleoside inosine. This structural feature is critical in its

interaction with enzymes and receptors within biological systems.

Tautomerism: A Key Structural Feature
A crucial aspect of the structure of 9-Methylhypoxanthine is its existence in different

tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily

interconvert. For 9-Methylhypoxanthine, the primary tautomerism is of the lactam-lactim type,

involving the migration of a proton and a shift in double bonds within the pyrimidine ring.

The two principal tautomers are:

Oxo (Lactam) form: This is the dominant and more stable form under physiological

conditions. In this configuration, the oxygen atom at the C6 position is double-bonded,

forming a carbonyl group.

Hydroxy (Lactim) form: In this less stable form, the oxygen at C6 is a hydroxyl group, and the

double bond shifts within the ring.

Studies combining matrix isolation Fourier-transform infrared (FTIR) spectroscopy with density

functional theory (DFT) calculations have confirmed that the oxo tautomer is predominant.[1][2]
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However, it has been demonstrated that UV irradiation can induce a proton transfer

photoreaction, converting the oxo form into the hydroxy tautomer.[1][2]

Oxo (Lactam) Form
(9-methyl-1,9-dihydro-6H-purin-6-one)

Hydroxy (Lactim) Form
(9-methyl-6-hydroxy-9H-purine)

UV Irradiation (λ > 230 nm)

Back Photoreaction

Click to download full resolution via product page

Caption: Tautomeric equilibrium of 9-Methylhypoxanthine.

Spectroscopic Elucidation of Structure
The definitive structure of 9-Methylhypoxanthine is established through a combination of

spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, assigned experimental spectrum for 9-Methylhypoxanthine is not readily

available in public databases, the expected chemical shifts for its protons (¹H NMR) and

carbons (¹³C NMR) can be predicted based on the known spectra of hypoxanthine and other

methylated purines.

Predicted ¹H NMR Chemical Shifts:

H2 and H8 protons: These protons on the purine ring are expected to appear as singlets in

the aromatic region, typically between 7.5 and 8.5 ppm.

N9-Methyl protons: The three protons of the methyl group will appear as a sharp singlet in

the upfield region, likely between 3.5 and 4.0 ppm.

N1-H proton: The proton on the N1 nitrogen is expected to be a broad singlet, with its

chemical shift being highly dependent on the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts:
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Carbonyl Carbon (C6): This carbon will have the largest chemical shift, expected in the range

of 155-160 ppm.

Purine Ring Carbons (C2, C4, C5, C8): These carbons will resonate in the aromatic region,

typically between 115 and 155 ppm.

Methyl Carbon (N9-CH₃): The carbon of the methyl group will appear at a much lower

chemical shift, likely in the range of 30-35 ppm.

Infrared (IR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in 9-
Methylhypoxanthine and confirming its dominant tautomeric form. Experimental studies,

supported by DFT calculations, have provided assignments for its key vibrational modes.[1][2]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3430 N-H Stretch Amine (in pyrimidine ring)

~1700 C=O Stretch Carbonyl (Lactam form)

1600-1400 C=C and C=N Stretches Purine ring skeletal vibrations

~1475 C-H Bend Methyl group

The strong absorption band around 1700 cm⁻¹ is a key indicator of the C=O stretch, providing

strong evidence for the predominance of the oxo (lactam) tautomer.[1] The absence of a

strong, broad O-H stretching band around 3200-3600 cm⁻¹ further supports this conclusion

under normal conditions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of 9-Methylhypoxanthine, which aids in its structural confirmation. In electron

ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion

peak (M⁺) at m/z 150.
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The fragmentation of the molecular ion can provide further structural clues. Common

fragmentation pathways for purine derivatives involve the cleavage of the imidazole and

pyrimidine rings. Expected fragmentation patterns include the loss of HCN (27 Da) and CO (28

Da), leading to characteristic fragment ions.
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Molecular Ion (M⁺)
m/z = 150

[M - HCN]⁺
m/z = 123

- HCN

[M - CO]⁺
m/z = 122

- CO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 9-
Methylhypoxanthine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056642#what-is-the-structure-of-9-
methylhypoxanthine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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